

A Technical Guide to the Solubility of Irganox 1035 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Irganox 1035, a sulfur-containing phenolic antioxidant, is a crucial stabilizer in various organic materials, protecting them from thermo-oxidative degradation. Its efficacy is often contingent on its solubility in a given solvent, a critical parameter for formulation development, processing, and ensuring homogeneous distribution within a substrate. This technical guide provides an indepth overview of the solubility of **Irganox 1035**, including representative data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Understanding Solubility: Data and Considerations

While specific quantitative solubility data for **Irganox 1035** is not readily available in public literature, data for structurally similar hindered phenolic antioxidants, such as Irganox 1010 and Irganox 1076, can provide valuable insights into its expected behavior. These compounds share the same core functional groups responsible for their antioxidant activity and solubility characteristics.

Table 1: Representative Solubility of Structurally Similar Hindered Phenolic Antioxidants in Common Organic Solvents at 20°C



Solvent	Irganox 1010 Solubility (g/100 g solution)	Irganox 1076 Solubility (g/100 g solution)
Acetone	47[1][2]	19[3][4]
Chloroform	71[1][2]	57[3][4]
Methylene Chloride	63[1][5]	Not Available
Toluene	60[5]	50[3][4]
Ethyl Acetate	47[1][2]	38[3][4]
n-Hexane	0.3[1][2]	32[3][4]
Ethanol	1.5[1][2]	1.5[3][4]
Methanol	0.9[1][2]	0.6[3][4]
Water	Insoluble	< 0.01[3][4]

Disclaimer: The data presented for Irganox 1010 and Irganox 1076 is intended to serve as a proxy for estimating the solubility of **Irganox 1035**. Actual solubility values for **Irganox 1035** may vary and should be determined experimentally for precise applications.

Qualitative information suggests that **Irganox 1035** has slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of **Irganox 1035** in a specific organic solvent at a controlled temperature.

Materials and Equipment:

• Irganox 1035 powder



- Selected organic solvent(s) of high purity
- Analytical balance (accurate to ±0.1 mg)
- Thermostatically controlled shaker bath or incubator
- Screw-capped vials or flasks
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification.

Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of Irganox 1035 to a series
 of vials containing a known volume of the selected solvent. The amount of solid should be
 sufficient to ensure that undissolved particles remain at equilibrium.
- Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
- Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperaturecontrolled bath for at least 24 hours to allow the undissolved solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a
 pre-warmed (or pre-cooled to the bath temperature) syringe. Immediately filter the aliquot
 through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any
 undissolved microparticles.
- Quantification: Dilute the filtered solution with the same solvent to a concentration within the
 calibrated range of the analytical method. Analyze the concentration of Irganox 1035 in the
 diluted solution using a validated HPLC method or other appropriate analytical technique.

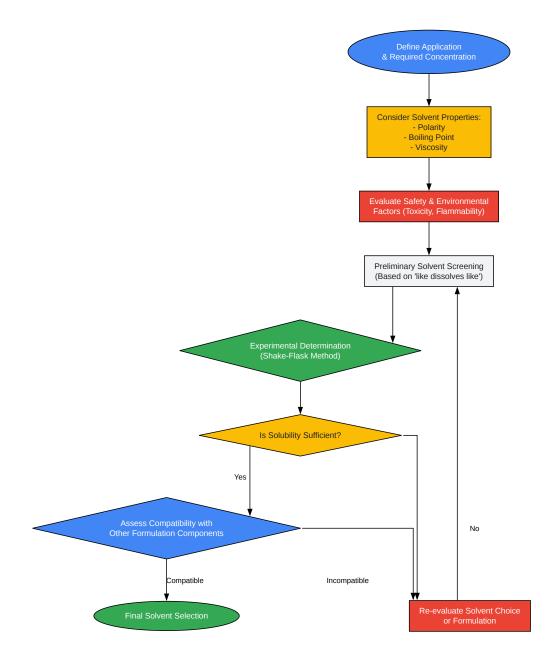


• Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Visualization of Key Processes Solvent Selection Workflow for Irganox 1035

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a specific application involving **Irganox 1035**.





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Caption: Logical workflow for selecting a suitable solvent for Irganox 1035.



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- To cite this document: BenchChem. [A Technical Guide to the Solubility of Irganox 1035 in Common Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582434#irganox-1035-solubility-in-common-organic-solvents]

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